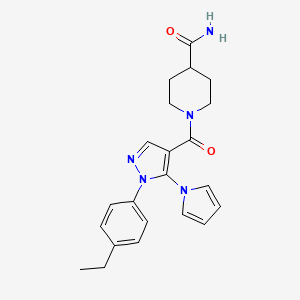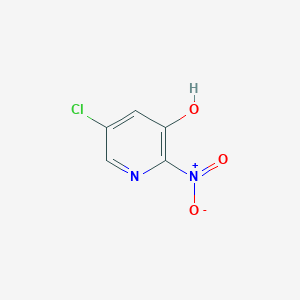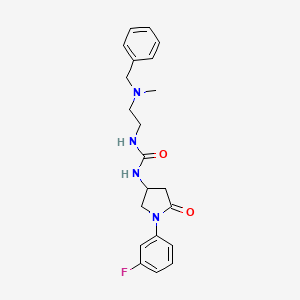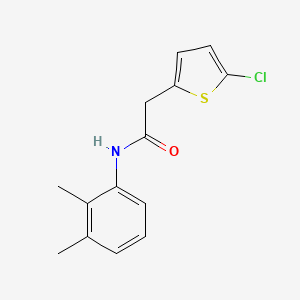
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic organic compound. The structure of this compound features a combination of various functional groups, including piperidine, pyrazole, and pyrrole, making it a unique and complex molecule. It is utilized in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions, starting from readily available precursors. The steps may include:
Formation of Pyrazole Core: : Starting from an appropriate diketone or α,β-unsaturated ketone, condensation reactions with hydrazines to form the pyrazole ring.
Substitution of Ethyl Phenyl Group: : Introducing the 4-ethylphenyl group through electrophilic aromatic substitution.
Pyrrole Introduction: : Incorporating the pyrrole group via palladium-catalyzed cross-coupling reactions.
Piperidine Carboxamide Formation: : Converting the pyrazole derivative into the final piperidine-4-carboxamide through amidation reactions.
Industrial Production Methods
Industrial synthesis might involve continuous flow chemistry for improved yield and efficiency. Automated synthesizers and robotic systems can handle these complex multi-step reactions under controlled conditions, ensuring high purity and consistent quality of the final compound.
化学反应分析
Types of Reactions
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions typically with strong oxidizing agents to form ketones or carboxylic acids.
Reduction: : Reduction reactions using hydrogenation or metal hydrides to reduce carbonyl groups.
Substitution: : Electrophilic or nucleophilic substitution to modify aromatic rings or introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or Grignard reagents for alkylation.
Major Products
Products from these reactions depend on the reagents used. For example, oxidation may yield carboxylic acids, while reduction might result in alcohols.
科学研究应用
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide finds applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: : Potential use as a pharmacophore in drug design.
Industry: : Utilized in materials science for creating specialized polymers and coatings.
作用机制
The compound's mechanism of action varies with its application. In biological systems:
Molecular Targets: : Could target enzymes or receptors, modulating their activity.
Pathways Involved: : Interacts with cellular pathways, potentially affecting signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
1-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)propane
1-(4-ethylphenyl)-2-(1H-pyrrol-1-yl)acetate
Uniqueness
The combination of functional groups in 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide makes it unique
That’s the deep dive on this intriguing compound. Anything else you’d like to explore?
属性
IUPAC Name |
1-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-16-5-7-18(8-6-16)27-21(25-11-3-4-12-25)19(15-24-27)22(29)26-13-9-17(10-14-26)20(23)28/h3-8,11-12,15,17H,2,9-10,13-14H2,1H3,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCMLILSHXNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(CC3)C(=O)N)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)



![ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2496787.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![1,1-Difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2496792.png)
![1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2496793.png)
![4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2496797.png)
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)
